Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of nitrophenyl derivatives It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a dioxobutanoate moiety
Scientific Research Applications
Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and ester groups.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
It can be inferred from related compounds that it may involve interactions with various cellular targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to modulate a variety of biological activities, suggesting that multiple pathways could be affected .
Result of Action
Related compounds have been found to exhibit a range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(3-nitrophenyl)-2,4-dioxobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed:
Reduction: The major product is 4-(3-aminophenyl)-2,4-dioxobutanoate.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Comparison with Similar Compounds
- Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate
- Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate
- Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate
Comparison: Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO6/c1-18-11(15)10(14)6-9(13)7-3-2-4-8(5-7)12(16)17/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSCKGUZJUBRDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308734 |
Source
|
Record name | methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40308734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345617-18-7 |
Source
|
Record name | methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40308734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.